![molecular formula C27H24N4O2S B2656555 2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(2,4-二甲苯基)乙酰胺 CAS No. 1053079-76-7](/img/structure/B2656555.png)

2-((2-苄基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(2,4-二甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

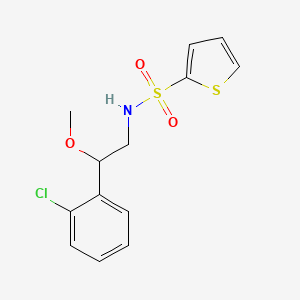

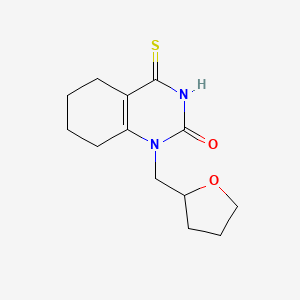

This compound belongs to the class of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . These derivatives are known for their inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making them potential candidates for cancer drug development .

Synthesis Analysis

The synthesis of these compounds involves a design approach that incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .Molecular Structure Analysis

The molecular structure of this compound includes a 2,3-dihydroimidazo[1,2-c]quinazoline core, which is crucial for its biological activity .Chemical Reactions Analysis

The synthesis of these compounds involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .科学研究应用

抗肿瘤活性

已经合成并评估了一系列与目标化合物在结构上相关的3-苄基取代-4(3H)-喹唑啉酮的体外抗肿瘤活性。这些化合物显示出显着的广谱抗肿瘤活性,其中一些比阳性对照5-FU强约1.5-3.0倍。这表明它们在癌症治疗中的潜在用途,特别是对于中枢神经系统、肾脏、乳腺癌和白血病细胞系(Al-Suwaidan 等,2016)。

抗惊厥活性

对 2-(4-氧代-2-硫代-1,4-二氢-3(2H)-喹唑啉基)-乙酰胺的研究揭示了在小鼠戊四氮诱导的癫痫模型中具有从弱到中等的抗惊厥作用。对喹唑啉酮衍生物的探索突显了它们作为进一步开发为抗惊厥药物的候选者的潜力(Bunyatyan 等,2020)。

抗菌活性

对新型磺酰胺衍生物(包括与所讨论化学物质在结构上相似的化合物)的研究显示出有希望的抗菌活性。这表明这些化合物在解决耐药菌株和探索新的感染治疗方法方面的潜力(Fahim & Ismael,2019)。

合成和药理特性

该化合物的家族参与了各种化学反应,以产生具有潜在药理特性的新衍生物。研究重点是绿色合成方法和分子对接以预测抗癌作用,强调了这些化合物的环境和治疗重要性(Laxminarayana 等,2021)。

作用机制

Histone deacetylase (HDAC) inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically with phosphatidylinositol 3-kinase (PI3K) inhibitors for the treatment of cancer . This compound, being a dual PI3K/HDAC inhibitor, is expected to work through a similar mechanism.

属性

IUPAC Name |

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S/c1-17-12-13-21(18(2)14-17)28-24(32)16-34-27-30-22-11-7-6-10-20(22)25-29-23(26(33)31(25)27)15-19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNFQCYHCDEIMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-Amino-3-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2656477.png)

![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656478.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2656483.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2656485.png)

![3-Methyl-4-[4-[4-(3-methyl-2-sulfanylidene-1,3-thiazol-4-yl)phenoxy]phenyl]-1,3-thiazole-2-thione](/img/structure/B2656489.png)

![11-((4-(diethylamino)phenyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2656493.png)